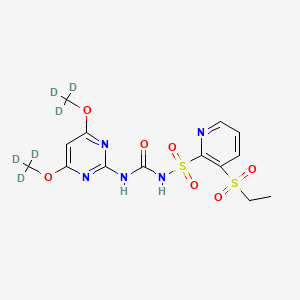

Rimsulfuron-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17N5O7S2 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

1-[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]-3-[(3-ethylsulfonyl-2-pyridinyl)sulfonyl]urea |

InChI |

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)/i2D3,3D3 |

InChI Key |

MEFOUWRMVYJCQC-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)S(=O)(=O)CC)OC([2H])([2H])[2H] |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity and Enrichment of Rimsulfuron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies used to determine the isotopic purity and enrichment of Rimsulfuron-d6, a deuterated analog of the sulfonylurea herbicide Rimsulfuron. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Rimsulfuron in various matrices.[1][2] The incorporation of stable isotopes like deuterium (d) imparts a mass shift that allows for clear differentiation from the unlabeled analyte, ensuring accurate and precise quantification.

Data Presentation: Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. Isotopic enrichment, on the other hand, is the percentage of a specific isotopic label at a given atomic position. For this compound, the "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium.

While specific batch data for this compound is proprietary and found on the Certificate of Analysis provided by the manufacturer, the following table illustrates how such data is typically presented. This hypothetical data is based on standard industry practices for stable isotope-labeled compounds.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC-UV |

| Isotopic Purity (d6) | ≥99% | Mass Spectrometry |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry / NMR |

| Unlabeled (d0) Content | ≤0.5% | Mass Spectrometry |

| d1-d5 Content | ≤0.5% (sum) | Mass Spectrometry |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment Analysis

Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule. By ionizing the compound and separating the ions based on their mass-to-charge ratio (m/z), one can quantify the relative abundance of the desired deuterated species (d6) compared to the unlabeled (d0) and partially labeled (d1-d5) species.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for the mass spectrometer being used.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is typically employed for accurate mass measurements. Liquid chromatography (LC) is often coupled with the mass spectrometer (LC-MS) to separate the analyte from any potential impurities before mass analysis.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like Rimsulfuron.

-

Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire the mass spectrum of the molecular ion region of this compound.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, d5, d6).

-

The peak corresponding to the fully deuterated this compound (with all six deuterium atoms) will be the most abundant.

-

The relative intensity of each peak is used to calculate the percentage of each isotopic species.

-

Isotopic purity is determined by the percentage of the d6 species relative to the sum of all isotopic species.

-

Isotopic enrichment is calculated by considering the abundance of deuterium at the labeled positions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H NMR and ²H NMR can be used to assess isotopic enrichment.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Analysis:

-

In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons at the deuterated positions will be significantly diminished or absent.

-

The presence of small residual signals at these positions can be used to estimate the percentage of unlabeled material.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum will show signals only for the deuterium atoms in the molecule.

-

The presence and integration of these signals confirm the positions of deuteration and can be used to quantify the isotopic enrichment at each labeled site.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the determination of isotopic purity and enrichment of this compound.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Rimsulfuron-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimsulfuron-d6 is the deuterated analog of Rimsulfuron, a selective, post-emergence sulfonylurea herbicide. Due to the kinetic isotope effect, deuterated compounds like this compound exhibit altered metabolic rates and pharmacokinetic profiles, making them valuable tools in metabolic studies and as internal standards for quantitative analysis.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside its non-deuterated counterpart, Rimsulfuron. It also details its mechanism of action, metabolic fate, and relevant experimental protocols for its analysis.

Physical and Chemical Properties

General and Physical Properties

| Property | Rimsulfuron | This compound (Computed) | Reference |

| Molecular Formula | C₁₄H₁₇N₅O₇S₂ | C₁₄H₁₁D₆N₅O₇S₂ | [3] |

| Molecular Weight | 431.4 g/mol | 437.5 g/mol | [3][4] |

| Appearance | Colorless to off-white solid/crystals | - | |

| Melting Point | 172-173 °C (decomposes) | - | |

| Boiling Point | Decomposes before boiling | - | |

| Density | 1.50 g/cm³ at 20°C | - | |

| Vapor Pressure | <1.0 x 10⁻⁵ Pa at 25°C | - | |

| pKa | 4.0 | - |

Solubility

| Solvent | Solubility of Rimsulfuron | Reference |

| Water (unbuffered, 25°C) | <10 mg/L | |

| Water (pH 5, 25°C) | 135 mg/L | |

| Water (pH 7, 25°C) | 7.3 g/L | |

| Water (pH 9, 25°C) | 5.56 g/L |

Mechanism of Action

Rimsulfuron is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, Rimsulfuron disrupts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible plants.

Figure 1: Mechanism of action of Rimsulfuron.

Metabolic Pathway

The metabolism of Rimsulfuron in plants and animals proceeds primarily through two main pathways: cleavage of the sulfonylurea bridge and hydroxylation followed by conjugation. The major metabolites are generally less active or inactive as herbicides.

Figure 2: Simplified metabolic pathway of Rimsulfuron.

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is scarce, a general synthesis can be inferred from the synthesis of Rimsulfuron and general methods for deuteration. Recent literature describes the synthesis of stable isotope-labeled Rimsulfuron for crop metabolism studies. The synthesis generally involves the coupling of two key intermediates, with deuteration introduced in one of the starting materials.

General Synthetic Scheme:

-

Synthesis of Deuterated Intermediate: One of the key intermediates, such as 2-amino-4,6-di(methoxy-d3)pyrimidine, is synthesized using deuterated reagents.

-

Synthesis of the Second Intermediate: The second intermediate, 3-(ethylsulfonyl)-2-pyridinesulfonyl isocyanate, is prepared separately.

-

Coupling Reaction: The two intermediates are reacted together to form this compound.

-

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

A patented method for the synthesis of Rimsulfuron involves the condensation of 3-ethylsulfonyl-2-pyridinesulfonamide with a phenyl carbamate derivative of the pyrimidine ring.

Analytical Method for Rimsulfuron and its Metabolites

The following is a summary of a validated analytical method for the determination of Rimsulfuron and its metabolites in soil and water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (Water):

-

To a 5 mL water sample, add an internal standard solution (e.g., Atrazine-d5).

-

Acidify the sample with a suitable buffer (e.g., ammonium formate).

-

The sample is then ready for direct injection or can be further purified by solid-phase extraction (SPE) if necessary.

Sample Preparation (Soil):

-

Extract a known amount of soil with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Centrifuge the sample and collect the supernatant.

-

The extract can be concentrated and reconstituted in a suitable solvent for analysis. For cleaner samples, a solid-phase extraction (SPE) cleanup step can be employed.

HPLC-MS/MS Analysis:

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for Rimsulfuron, its metabolites, and the internal standard.

Figure 3: General workflow for the analysis of Rimsulfuron.

Conclusion

This compound serves as an essential tool for researchers in the fields of environmental science, agriculture, and drug metabolism. While experimental data on its physical and chemical properties are limited, a comprehensive understanding can be derived from its non-deuterated analog, Rimsulfuron. The provided information on its mechanism of action, metabolic pathways, and analytical protocols offers a solid foundation for its application in scientific research. The use of deuterated standards like this compound is critical for accurate and precise quantification in complex matrices, ensuring the reliability of experimental data.

References

Rimsulfuron-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rimsulfuron-d6, a deuterated analog of the sulfonylurea herbicide, Rimsulfuron. This document details its chemical properties, mechanism of action, and applications in analytical and research settings.

Core Chemical and Physical Data

This compound is primarily utilized as an internal standard in analytical methodologies for the quantification of Rimsulfuron. The deuteration provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior.

| Property | Value |

| Chemical Name | N-((4,6-bis(methoxy-d3)pyrimidin-2-yl)carbamoyl)-3-(ethylsulfonyl)pyridine-2-sulfonamide |

| Molecular Formula | C₁₄H₁₁D₆N₅O₇S₂ |

| Molecular Weight | 437.48 g/mol |

| CAS Number (Rimsulfuron) | 122931-48-0 |

Mechanism of Action: Inhibition of Acetolactate Synthase

Rimsulfuron, the parent compound of this compound, exerts its herbicidal activity by targeting and inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. The inhibition of ALS leads to a deficiency in these vital amino acids, subsequently halting cell division and resulting in the death of susceptible plants.

Quantitative Data

In Vitro Inhibition of Acetolactate Synthase (ALS)

The inhibitory activity of Rimsulfuron against ALS has been quantified, with I₅₀ values varying among different plant species. Generally, Rimsulfuron is a potent inhibitor of ALS.

| Plant Species | I₅₀ Value (μM) |

| Common Ragweed | Varies |

| Proso Millet | Varies |

| Redroot Pigweed | Varies |

| Smooth Crabgrass | Varies |

| Wild Oats | Varies |

| Note: While studies indicate that I₅₀ values differ slightly among weed species, specific values were not detailed in the reviewed literature. |

Metabolic Half-Life of Rimsulfuron

The selectivity of Rimsulfuron as a herbicide is largely attributed to the differential rates of its metabolism in tolerant versus susceptible plant species.

| Species | Tolerance | Metabolic Half-life (hours) |

| Maize (Zea mays) | Tolerant | < 1[1] |

| Johnsongrass (Sorghum halepense) | Sensitive | 38[1] |

| Redroot Pigweed (Amaranthus retroflexus) | Sensitive | > 48[1] |

| Large Crabgrass (Digitaria sanguinalis) | Sensitive | 27[1] |

Experimental Protocols

Quantification of Rimsulfuron in Environmental Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of Rimsulfuron in soil and water samples. This compound is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in instrument response.

1. Sample Preparation

-

Water Samples:

-

To a 10 mL water sample, add a known concentration of this compound internal standard.

-

Acidify the sample with formic acid.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18).

-

Elute the analyte and internal standard with an appropriate solvent such as acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

Soil Samples:

-

To a 10 g soil sample, add a known concentration of this compound internal standard.

-

Extract the sample with an appropriate solvent system (e.g., acetonitrile/water with formic acid) using sonication or shaking.

-

Centrifuge the sample and collect the supernatant.

-

Clean up the extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18).

-

Evaporate the cleaned extract and reconstitute in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of Rimsulfuron from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rimsulfuron: Monitor at least two specific precursor-to-product ion transitions.

-

This compound: Monitor the corresponding precursor-to-product ion transitions for the deuterated internal standard.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

-

3. Quantification

-

Construct a calibration curve using standards of Rimsulfuron prepared in a blank matrix extract, with each standard containing the same concentration of this compound internal standard.

-

Calculate the ratio of the peak area of Rimsulfuron to the peak area of this compound for each standard and sample.

-

Determine the concentration of Rimsulfuron in the samples by interpolating their peak area ratios from the calibration curve.

References

Unlocking Precision in Herbicide Research: A Technical Guide to the Applications of Deuterated Rimsulfuron

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical applications of deuterated Rimsulfuron in modern scientific research. Stable isotope labeling, particularly with deuterium, offers a powerful tool for elucidating metabolic pathways, enhancing analytical accuracy, and understanding the environmental fate of this widely used sulfonylurea herbicide. This document provides a comprehensive overview of its primary applications, detailed experimental protocols, and the fundamental biochemical pathways affected by Rimsulfuron.

Core Applications of Deuterated Rimsulfuron in Research

The unique properties of deuterated Rimsulfuron, primarily its mass shift and similar chemical behavior to its non-deuterated counterpart, make it an invaluable tool in several key research areas.

Elucidating Metabolic Pathways in Planta and in Soil

The use of stable isotope-labeled compounds is a cornerstone of metabolism studies. Deuterated Rimsulfuron (often denoted as Rimsulfuron-dn, where n is the number of deuterium atoms) allows researchers to trace the biotransformation of the parent molecule within plant tissues and soil matrices. By introducing a known quantity of the deuterated analog, metabolites can be confidently identified using mass spectrometry, as they will retain the deuterium label, creating a distinct isotopic pattern. This aids in distinguishing true metabolites from endogenous plant or soil components.[1]

A key application is in confined rotational crop studies, which are often required by regulatory agencies like the European Food Safety Authority (EFSA) to assess the potential for herbicide carryover and uptake by subsequent crops.[1][2]

Internal Standard for Accurate Quantification

In analytical chemistry, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are considered the gold standard for internal standards.[3] Matrix effects, where other components in a sample can suppress or enhance the ionization of the analyte, are a significant source of error in quantitative analysis. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and highly accurate quantification of the target compound.[4] This is crucial for residue analysis in complex matrices such as soil, water, and various crop tissues.

Environmental Fate and Degradation Studies

Understanding the persistence and degradation of herbicides in the environment is a critical aspect of ecological risk assessment. Deuterated Rimsulfuron can be used in laboratory and field studies to track its degradation pathways in soil and water under various conditions. By spiking environmental samples with the labeled compound, researchers can monitor its disappearance over time and identify the formation of degradation products, providing valuable data on its environmental half-life and potential for leaching or runoff.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and metabolism of Rimsulfuron.

Table 1: Analytical Method Parameters for Rimsulfuron and its Metabolites

| Parameter | Value | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | EPA MRID 49389202 |

| Limit of Quantitation (LOQ) in Water | 0.1 µg/L | EPA MRID 49389202 |

| Limit of Quantitation (LOQ) in Soil | 0.2 µg/kg | EPA MRID 49389202 |

| Monitored Transitions (MS/MS) | Two transitions monitored for each analyte | EPA MRID 49389202 |

Table 2: Rimsulfuron Metabolism Rates in Different Plant Species

| Plant Species | Tolerance to Rimsulfuron | Half-life of Rimsulfuron | Reference |

| Maize (Zea mays) | Tolerant | < 1 hour | --INVALID-LINK-- |

| Johnsongrass (Sorghum halepense) | Sensitive | 38 hours | --INVALID-LINK-- |

| Redroot Pigweed (Amaranthus retroflexus) | Sensitive | > 48 hours | --INVALID-LINK-- |

| Large Crabgrass (Digitaria sanguinalis) | Sensitive | 27 hours | --INVALID-LINK-- |

Experimental Protocols

Protocol for a Plant Metabolism Study Using Deuterated Rimsulfuron

This protocol outlines a general procedure for investigating the metabolism of Rimsulfuron in a target crop using a deuterated analog.

Objective: To identify and quantify the metabolites of Rimsulfuron in a specific plant species over time.

Materials:

-

Deuterated Rimsulfuron (e.g., Rimsulfuron-d3) of known isotopic purity

-

Non-labeled Rimsulfuron analytical standard

-

Target plant species grown under controlled conditions

-

Solvents for extraction (e.g., acetonitrile, water, acetic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Treatment: Apply a solution of deuterated Rimsulfuron to the leaves or soil of the target plants at a known concentration. Include a control group treated with a blank solution.

-

Time-Course Sampling: Harvest plant tissues (leaves, stems, roots) at various time points post-application (e.g., 0, 6, 24, 48, and 96 hours).

-

Extraction: Homogenize the plant tissues and extract the analytes using an appropriate solvent mixture (e.g., acetonitrile:water with 0.1% acetic acid). Centrifuge the samples to pellet solid debris.

-

Cleanup: Pass the supernatant through an SPE cartridge to remove interfering matrix components. Elute the analytes of interest with a suitable solvent.

-

Analysis: Analyze the cleaned extracts by LC-MS/MS.

-

Monitor for the specific mass transitions of the deuterated parent compound and its potential metabolites.

-

The presence of the deuterium label will confirm that the detected compounds are derived from the applied Rimsulfuron.

-

-

Data Analysis: Quantify the parent deuterated Rimsulfuron and its metabolites at each time point to determine the rate of metabolism.

Protocol for the Use of Deuterated Rimsulfuron as an Internal Standard for LC-MS/MS Quantification

This protocol describes the use of deuterated Rimsulfuron for the accurate quantification of Rimsulfuron in environmental or biological samples.

Objective: To accurately quantify Rimsulfuron residues in a complex matrix.

Materials:

-

Deuterated Rimsulfuron (internal standard, IS) stock solution of known concentration

-

Non-labeled Rimsulfuron (analyte) stock solution for calibration standards

-

Sample matrix (e.g., soil, water, crop extract)

-

Solvents for extraction and mobile phase

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

To a known volume or mass of the sample, add a precise volume of the deuterated Rimsulfuron internal standard solution.

-

Perform the extraction and cleanup procedure as required for the specific matrix.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards containing known concentrations of non-labeled Rimsulfuron.

-

Spike each calibration standard with the same amount of deuterated Rimsulfuron internal standard as used for the samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Set up the mass spectrometer to monitor at least two specific mass transitions (parent ion -> fragment ion) for both the analyte (Rimsulfuron) and the internal standard (deuterated Rimsulfuron).

-

-

Data Processing:

-

For each injection, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Rimsulfuron in the samples by interpolating their peak area ratios on the calibration curve.

-

Visualizing the Mode of Action and Experimental Workflows

Rimsulfuron's Mode of Action: Inhibition of Acetolactate Synthase

Rimsulfuron, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Rimsulfuron-d6 as a Tracer in Metabolic Studies

Introduction: The Role of Stable Isotopes in Metabolic Research

Metabolic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in biological systems. Tracers are essential tools in these studies, allowing researchers to follow a molecule and its transformation products. While radioisotopes like Carbon-14 (¹⁴C) have historically been the standard, stable, non-radioactive isotopes offer significant advantages, including enhanced safety and simplified handling.

Deuterium (²H or D), a stable isotope of hydrogen, is an ideal tracer for metabolic studies.[1] By selectively replacing hydrogen atoms with deuterium on a molecule of interest, a "heavy" labeled version is created. This labeled compound is chemically and biologically analogous to its unlabeled counterpart but can be distinguished and quantified with high precision using mass spectrometry (MS).[2] this compound, a deuterated analog of the sulfonylurea herbicide Rimsulfuron, serves as a powerful tool for such investigations.

This guide provides a comprehensive technical overview of the application of this compound as a tracer to elucidate the metabolic fate of Rimsulfuron. While its most common application is as an internal standard for quantitative analysis, its use as a metabolic tracer is a direct and logical extension, supported by the recent synthesis of stable isotope-labeled Rimsulfuron for crop metabolism studies.[3]

Rimsulfuron Metabolism: Key Pathways

Understanding the established metabolic pathways of Rimsulfuron is crucial for designing and interpreting tracer studies. Metabolism in plants, animals, and soil primarily proceeds through two major routes: contraction of the sulfonylurea bridge and cleavage of the bridge.[4]

-

Sulfonylurea Bridge Contraction: This pathway leads to the formation of N-(4, 6-dimethoxy-2-pyrimidinyl)-N-((3-ethylsulfonyl)-2-pyridinyl) urea (Metabolite IN-70941 ). This metabolite can be further deamidated to form N-((3-(ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidineamine (Metabolite IN-70942 ).[4]

-

Sulfonylurea Bridge Cleavage: This is a more conventional pathway for sulfonylurea herbicides, resulting in the formation of 3-(ethylsulfonyl)-2-pyridinesulfonamide (Metabolite IN-E9260 ) and 2-amino-4,6-dimethoxypyrimidine.

-

Hydroxylation (Plants): In tolerant plants like maize, a primary detoxification route involves hydroxylation on the pyrimidine ring, followed by conjugation with glucose.

The following diagram illustrates these primary metabolic transformations.

Quantitative Metabolic Data

The rate of Rimsulfuron metabolism varies significantly across different species and environmental conditions. The following tables summarize quantitative data from studies using ¹⁴C-labeled Rimsulfuron. When conducting a tracer study with this compound, these values serve as a benchmark for expected metabolic rates.

Table 1: Rimsulfuron Metabolism Half-Life in Various Matrices

| Matrix | Species/Condition | Half-Life (t½) | Reference |

|---|---|---|---|

| Plant (Tolerant) | Maize (Zea mays) | < 1 hour | |

| Plant (Sensitive) | Johnsongrass (Sorghum halepense) | 38 hours | |

| Plant (Sensitive) | Redroot Pigweed (Amaranthus retroflexus) | > 48 hours | |

| Plant (Sensitive) | Large Crabgrass (Digitaria sanguinalis) | 27 hours | |

| Aqueous Solution | Hydrolysis | 2 - 2.5 days |

| Soil | Alluvial Sandy Loam (pH 8) | 7 days | |

Table 2: Formation of Rimsulfuron Metabolites in Anaerobic Aquatic Systems (% of Applied ¹⁴C-Rimsulfuron)

| Metabolite | Max % Observed (Pyridine Label) | Max % Observed (Pyrimidine Label) | Reference |

|---|---|---|---|

| IN-70941 | 31.9% | 30.2% | |

| IN-70942 | 88.2% | 93.0% |

| IN-E9260 | 22.7% | Not Reported | |

Experimental Design and Protocols

A metabolic tracer study using this compound involves administering the labeled compound to the biological system and monitoring its disappearance and the appearance of its deuterated metabolites over time. The high sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the ideal analytical platform.

The diagram below outlines a typical experimental workflow.

Detailed Methodologies

The following protocols are composite methods based on validated analytical procedures for Rimsulfuron and its metabolites, adapted for a tracer study.

4.1.1 Materials and Reagents

-

Test Substance: this compound (purity >98%)

-

Analytical Standards: Rimsulfuron, IN-70941, IN-70942, IN-E9260 (purity >99%)

-

Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Formic Acid, Ammonium Acetate, Ammonium Hydroxide

-

Water: HPLC-grade or ultrapure water

-

Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis™ HLB), centrifuge tubes, syringe filters (0.2 µm PTFE)

4.1.2 Sample Preparation and Extraction (Adapted from Soil/Water Protocol)

-

Sample Collection: Collect approximately 5 g of the biological matrix (e.g., homogenized plant tissue, soil) into a centrifuge tube.

-

Fortification (for Quality Control): For recovery experiments, fortify control matrix samples with known concentrations of this compound and its expected deuterated metabolites.

-

Extraction: Add 10 mL of an extraction solvent (e.g., 9:1 0.1 M aqueous ammonium acetate:methanol) to the sample tube.

-

Agitation: Shake the sample vigorously for 15-30 minutes at ambient temperature.

-

Centrifugation: Centrifuge the sample to pellet solid debris.

-

Supernatant Collection: Carefully transfer the supernatant (extract) to a clean tube. Repeat the extraction process on the pellet for exhaustive recovery and pool the supernatants.

4.1.3 Extract Purification using Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Sample Loading: Load the pooled supernatant onto the conditioned SPE cartridge. The analytes will be retained on the solid phase.

-

Washing: Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

-

Elution: Elute the retained analytes sequentially with an appropriate solvent mixture. A typical scheme is elution first with acetonitrile, followed by a second elution with 9:1 acetonitrile:0.5 M ammonium hydroxide.

-

Concentration: Add approximately 1 mL of 5 mM ammonium acetate to the collected eluate and evaporate the sample under a gentle stream of nitrogen at 30-40°C until only the aqueous portion remains (~1 mL).

-

Reconstitution: Reconstitute the sample to a final volume of 5 mL with a solution compatible with the LC mobile phase (e.g., add 0.5 mL acetonitrile and bring to volume with water). Filter the final extract through a 0.2 µm syringe filter prior to analysis.

4.1.4 LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size)

-

Mobile Phase A: 0.01 M Formic Acid in Water

-

Mobile Phase B: Methanol or Acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). At least two parent-to-daughter ion transitions should be monitored for each analyte for confident quantification and confirmation.

Table 3: Example MRM Transitions for a Tracer Study

| Analyte | Parent Ion (m/z) | Daughter Ion 1 (m/z) | Daughter Ion 2 (m/z) |

|---|---|---|---|

| Rimsulfuron | Calculated m/z | Fragment 1 | Fragment 2 |

| This compound | Calculated m/z+6 | Fragment 1+6 | Fragment 2+6 |

| Metabolite IN-70941 | Calculated m/z | Fragment 1 | Fragment 2 |

| Metabolite IN-70941-d(x) | Calculated m/z+x | Fragment 1+x | Fragment 2+x |

| Metabolite IN-70942 | Calculated m/z | Fragment 1 | Fragment 2 |

| Metabolite IN-70942-d(x) | Calculated m/z+x | Fragment 1+x | Fragment 2+x |

| Metabolite IN-E9260 | Calculated m/z | Fragment 1 | Fragment 2 |

| Metabolite IN-E9260-d(x) | Calculated m/z+x | Fragment 1+x | Fragment 2+x |

(Note: The exact m/z values and the number of retained deuterium atoms (x) in metabolites must be determined empirically based on the fragmentation patterns and metabolic pathway.)

Conclusion and Future Outlook

This compound is a valuable tool for advanced metabolic research. By leveraging the principles of stable isotope tracing with highly sensitive LC-MS/MS analysis, researchers can precisely track the metabolic fate of Rimsulfuron in diverse biological and environmental systems. This approach allows for:

-

Confirmation of known metabolic pathways.

-

Discovery of novel or previously unidentified metabolites.

-

Accurate quantification of metabolic rates and fluxes without the need for radioactive materials.

The methodologies and data presented in this guide provide a robust framework for scientists to design and execute high-quality metabolic studies, ultimately contributing to a more complete understanding of the ADME profile of Rimsulfuron.

References

- 1. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Rimsulfuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of rimsulfuron, a selective, post-emergence sulfonylurea herbicide. It delves into the biochemical pathways affected, quantitative measures of its efficacy, and detailed experimental protocols for its study.

Introduction to Rimsulfuron

Rimsulfuron is a systemic herbicide widely used for the control of annual and perennial grasses and broadleaf weeds in various crops, notably maize and potatoes.[1][2][3] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[2][4] Rimsulfuron is absorbed through both the foliage and roots of the plant and is translocated to the meristematic tissues, where it exerts its phytotoxic effects.

The Primary Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of rimsulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This enzyme is found in plants and microorganisms but not in animals, making it an excellent target for selective herbicides.

By binding to the ALS enzyme, rimsulfuron blocks the production of these essential amino acids. This inhibition leads to a cessation of protein synthesis and cell division, which ultimately results in the death of susceptible plants. The symptoms in affected plants, which include growth cessation, chlorosis, and necrosis, typically manifest within a few days to weeks of application.

The Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by rimsulfuron.

Quantitative Data on Rimsulfuron Efficacy

The efficacy of rimsulfuron is often quantified by its I50 value, which is the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity. The selectivity of rimsulfuron is reflected in the different I50 values for various plant species.

| Plant Species | Common Name | Rimsulfuron I50 (µM) | Reference |

| Ambrosia artemisiifolia | Common Ragweed | ~0.1 | |

| Panicum miliaceum | Proso Millet | Varies | |

| Amaranthus retroflexus | Redroot Pigweed | Varies | |

| Digitaria sanguinalis | Smooth Crabgrass | Varies | |

| Avena fatua | Wild Oats | Varies | |

| Zea mays 'Pioneer 3897' | Maize | 0.091 | |

| Zea mays 'Cargill 2127' | Maize | 0.142 |

Note: I50 values can vary depending on the specific experimental conditions and the biotype of the plant being tested.

The environmental fate of rimsulfuron is also a critical factor. Its half-life in aqueous solutions is pH-dependent.

| Condition | Half-life (t1/2) | Reference |

| Aqueous solution (pH 5) | 4.6 days | |

| Aqueous solution (pH 7) | 7.2 days | |

| Aqueous solution (pH 9) | 0.3 days | |

| Alluvial soil suspension (pH 8) | 7 days |

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of rimsulfuron on ALS activity. The principle of this assay is the quantification of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate, the product of the ALS-catalyzed reaction.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible weed species)

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM pyruvate, 5 mM MgCl2, 100 µM FAD, 1 mM dithiothreitol, and 10% v/v glycerol)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM pyruvate, 10 mM MgCl2, and 10 µM FAD)

-

Rimsulfuron stock solution (in a suitable solvent like acetone or DMSO)

-

6 N H2SO4

-

0.5% (w/v) Creatine solution

-

5% (w/v) α-naphthol solution (freshly prepared in 2.5 N NaOH)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the assay buffer, the enzyme extract, and various concentrations of rimsulfuron (or solvent control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).

-

Incubate at 37°C for 60 minutes.

-

-

Color Development:

-

Stop the reaction by adding 6 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes.

-

Add the creatine solution, followed by the α-naphthol solution.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance of the solution at 525 nm.

-

Calculate the percentage of ALS inhibition for each rimsulfuron concentration relative to the control.

-

Determine the I50 value by plotting the percentage of inhibition against the logarithm of the rimsulfuron concentration.

-

Whole-Plant Bioassay

This protocol is designed to assess the in-vivo efficacy of rimsulfuron on whole plants.

Materials:

-

Seeds of a susceptible plant species

-

Pots or trays with a suitable growing medium

-

Growth chamber or greenhouse with controlled environmental conditions

-

Rimsulfuron formulation and a sprayer

-

Surfactant (if required by the herbicide formulation)

Procedure:

-

Plant Growth:

-

Sow seeds in pots or trays and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).

-

-

Herbicide Application:

-

Prepare a series of dilutions of the rimsulfuron formulation.

-

Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water (and surfactant, if used).

-

-

Incubation:

-

Return the treated plants to the growth chamber or greenhouse.

-

Maintain optimal conditions for plant growth (light, temperature, humidity, and water).

-

-

Evaluation:

-

Observe the plants regularly over a period of 1 to 3 weeks.

-

Assess phytotoxicity by visual scoring (e.g., on a scale of 0 to 100, where 0 is no injury and 100 is complete plant death).

-

Measure quantitative parameters such as plant height, fresh weight, or dry weight.

-

-

Data Analysis:

-

Calculate the dose-response curve to determine the GR50 (the dose required to cause a 50% reduction in growth) or LD50 (the dose required to kill 50% of the plants).

-

Mechanisms of Selectivity and Resistance

Selectivity

The selectivity of rimsulfuron in crops like maize is primarily due to rapid metabolic detoxification. Tolerant plants possess enzymes, such as cytochrome P450 monooxygenases, that can quickly metabolize rimsulfuron into non-phytotoxic compounds, primarily through hydroxylation of the pyrimidine ring followed by conjugation with glucose. In contrast, susceptible weeds metabolize rimsulfuron much more slowly, allowing the active ingredient to reach and inhibit the target ALS enzyme.

Resistance

Weed populations can evolve resistance to rimsulfuron and other ALS-inhibiting herbicides through two main mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the ALS enzyme. These mutations can alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. Enhanced metabolism, mediated by enzyme families such as cytochrome P450s and glutathione S-transferases, is a common form of NTSR.

Conclusion

Rimsulfuron is a potent and selective herbicide that acts by inhibiting the acetolactate synthase enzyme, a key component in the biosynthesis of branched-chain amino acids in plants. Its efficacy is rooted in this specific mode of action, and its selectivity is largely determined by the metabolic capabilities of different plant species. Understanding the biochemical and physiological basis of its action, as well as the experimental methods to study it, is crucial for its effective and sustainable use in agriculture and for the development of new herbicidal compounds.

References

The Environmental Fate and Degradation of Rimsulfuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimsulfuron is a selective, post-emergence sulfonylurea herbicide used to control a variety of annual and perennial grasses and broadleaf weeds in several crops. Understanding its environmental fate and degradation is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the key processes governing the degradation of rimsulfuron in the environment, including hydrolysis, photolysis, and microbial metabolism in soil. Detailed experimental protocols for studying these processes are also provided, along with a summary of quantitative degradation data.

Core Degradation Pathways

The primary mechanisms for the dissipation of rimsulfuron in the environment are chemical hydrolysis and microbial degradation in soil. The main degradation pathways involve the contraction or cleavage of the sulfonylurea bridge, leading to the formation of several metabolites.

The major metabolites identified in environmental fate studies include:

-

IN-E9260: 3-(ethylsulfonyl)-2-pyridinesulfonamide

-

IN-70941: N-(4,6-dimethoxy-2-pyrimidinyl)-N-((3-ethylsulfonyl)-2-pyridinyl)urea

-

IN-70942: N-((3-ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidineamine

The formation and subsequent degradation of these metabolites are key to understanding the overall environmental persistence of rimsulfuron.

Quantitative Degradation Data

The rate of rimsulfuron degradation is highly dependent on environmental conditions such as pH, temperature, and microbial activity. The following tables summarize the half-life (DT₅₀) of rimsulfuron under various conditions.

Table 1: Hydrolysis Half-Life of Rimsulfuron in Water

| pH | Temperature (°C) | Half-Life (days) | Reference |

| 5 | 25 | 4.7 | [1] |

| 7 | 25 | 7.2 | [1] |

| 9 | 25 | 0.4 | [1] |

| 10 | Not Specified | Instantaneous | [2] |

Table 2: Photolysis Half-Life of Rimsulfuron in Water

| pH | Condition | Half-Life (days) | Reference |

| 5 | Irradiated | Faster than in dark | [1] |

| 7 | Irradiated vs. Dark | Similar (no significant photolysis) | |

| 9 | Irradiated vs. Dark | Similar (no significant photolysis) |

Table 3: Soil Metabolism Half-Life of Rimsulfuron

| Condition | Soil Type | Half-Life (days) | Reference |

| Aerobic Laboratory | Sandy Loam | 24.5 | |

| Aerobic Field | Not Specified | 5.7 | |

| Anaerobic Laboratory | Sandy Loam | 22.2 | |

| Aqueous Soil Suspension (pH 8) | Alluvial Sandy Loam | 7 |

Experimental Protocols

Detailed methodologies are essential for reproducible environmental fate studies. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of rimsulfuron in sterile aqueous buffer solutions at various pH levels.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of radiolabeled ([¹⁴C]) or non-labeled rimsulfuron to the buffer solutions. The concentration should not exceed 10 mg/L.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect duplicate samples at predetermined intervals.

-

Analysis: Analyze the samples for the concentration of rimsulfuron and its hydrolysis products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. For radiolabeled studies, Liquid Scintillation Counting (LSC) can be used to determine the distribution of radioactivity.

-

Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of direct photolysis of rimsulfuron in aqueous solution under simulated sunlight.

Methodology:

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions (e.g., pH 5 and 7) containing a known concentration of rimsulfuron.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Irradiation: Irradiate the test solutions at a constant temperature. Maintain parallel control samples in the dark to measure hydrolysis.

-

Sampling: Collect samples from both irradiated and dark control solutions at various time points.

-

Analysis: Quantify the concentration of rimsulfuron and its photoproducts using HPLC-UV, HPLC-MS/MS, or other appropriate analytical techniques.

-

Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and pathway of rimsulfuron degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select and characterize the soil(s) to be used in the study. The soil should be sieved and its moisture content adjusted.

-

Test Substance Application: Treat the soil samples with a known concentration of [¹⁴C]-rimsulfuron.

-

Incubation Conditions:

-

Aerobic: Incubate the soil in a system that allows for the continuous flow of air and trapping of volatile compounds like ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Collect soil and, for anaerobic studies, water samples at various time intervals.

-

Extraction and Analysis: Extract the samples with appropriate solvents to separate rimsulfuron and its metabolites from the soil matrix. Analyze the extracts by HPLC with radiometric detection and/or LC-MS/MS to identify and quantify the parent compound and its degradation products. Analyze the volatile traps for ¹⁴CO₂ to determine the extent of mineralization.

-

Data Analysis: Determine the dissipation half-life (DT₅₀) of rimsulfuron and the formation and decline of major metabolites in both aerobic and anaerobic soil.

Visualizations

Rimsulfuron Degradation Pathway

Caption: Primary degradation pathways of Rimsulfuron in the environment.

Experimental Workflow for a Soil Metabolism Study

Caption: General workflow for an aerobic/anaerobic soil metabolism study.

References

A Technical Guide to Rimsulfuron-d6 for Analytical Applications

This technical guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It provides an in-depth overview of Rimsulfuron-d6, a deuterated internal standard, including information on suppliers, a representative certificate of analysis, and detailed experimental protocols for its use in quantitative analysis.

This compound: An Overview

This compound is the deuterium-labeled version of Rimsulfuron, a sulfonylurea herbicide. The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled parent compound, while maintaining nearly identical chemical and physical properties. This makes this compound an ideal internal standard for quantitative analysis of Rimsulfuron in various matrices using isotope dilution mass spectrometry (IDMS).[1] The use of a stable isotope-labeled internal standard like this compound is considered a gold standard in analytical chemistry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[2]

This compound Suppliers

A number of chemical suppliers specialize in providing stable isotope-labeled compounds for research and analytical purposes. The following table summarizes some of the known suppliers for this compound. It is important to note that availability and product specifications should be confirmed directly with the suppliers.

| Supplier | Website | Available Quantities | Notes |

| Clinivex | --INVALID-LINK-- | 10MG, 25MG, 50MG, 100MG | Offers a range of unit sizes.[3] |

| MedChemExpress | --INVALID-LINK-- | Inquire for details | Provides the synonym DPX-E9636-d6.[1] |

| LGC Standards | --INVALID-LINK-- | 10MG | Lists the product code TRC-R639122-10MG.[4] |

Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a chemical standard. While a specific, publicly available CoA for a particular batch of this compound was not found during the literature search, the table below represents the typical data provided in such a document. Researchers should always obtain the lot-specific CoA from their supplier.

| Parameter | Specification | Method |

| Identity | ||

| Appearance | White to off-white solid | Visual Inspection |

| ¹H-NMR | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum | Conforms to structure | Mass Spectrometry (e.g., ESI-MS) |

| Purity | ||

| Chemical Purity | ≥98% | HPLC or UPLC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Physical Properties | ||

| Molecular Formula | C₁₄H₁₁D₆N₅O₇S₂ | - |

| Molecular Weight | 437.51 | - |

| Storage | ||

| Recommended Storage | -20°C, under inert atmosphere | - |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Rimsulfuron. The following is a generalized experimental protocol for the analysis of Rimsulfuron in a sample matrix (e.g., soil, water, or biological fluid) using LC-MS/MS.

1. Preparation of Standards and Samples

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Rimsulfuron and this compound reference standards.

-

Dissolve each standard in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create individual stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the Rimsulfuron stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

-

Prepare a working internal standard solution of this compound at a fixed concentration.

-

-

Sample Preparation:

-

Accurately measure a known amount of the sample (e.g., 1 g of soil or 1 mL of water).

-

Spike the sample with a known volume of the this compound working internal standard solution at the beginning of the extraction process.

-

Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Determine the optimal precursor ion → product ion transitions for both Rimsulfuron and this compound by infusing individual standard solutions into the mass spectrometer.

-

Example (hypothetical transitions):

-

Rimsulfuron: m/z 432.1 → 182.1

-

This compound: m/z 438.1 → 188.1

-

-

-

Optimize instrument parameters such as collision energy and declustering potential for each transition.

-

3. Data Analysis

-

Integrate the peak areas for the selected MRM transitions of Rimsulfuron and this compound.

-

Calculate the response ratio (Peak Area of Rimsulfuron / Peak Area of this compound) for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio versus the concentration of the Rimsulfuron calibration standards.

-

Determine the concentration of Rimsulfuron in the samples by interpolating their response ratios on the calibration curve.

Visualizing the Workflow and Principles

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the underlying principle of isotope dilution.

References

Navigating the Safety and Handling of Rimsulfuron-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental protocols for Rimsulfuron-d6. As a deuterated analog of the sulfonylurea herbicide Rimsulfuron, its safety profile is considered comparable to the parent compound. This document synthesizes available data to ensure safe laboratory practices and to provide a foundation for further research and development.

Section 1: Safety Data Sheet (SDS) Summary

1.1: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Rimsulfuron.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁D₆N₅O₇S₂ | [1] |

| Molecular Weight | 437.5 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 172-173 °C (decomposes) | [2][3] |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | <10 mg/L (unbuffered, 25 °C); 7.3 g/L (buffered, pH 7) | |

| pKa | 4.0 |

1.2: Toxicological Data

Rimsulfuron generally exhibits low acute toxicity. The following table summarizes key toxicological data.

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | >5,000 mg/kg | Rat | |

| Acute Dermal LD50 | >2,000 mg/kg | Rabbit | |

| Acute Inhalation LC50 | >7.5 mg/L (4-hr) | Rat | |

| Eye Irritation | Moderately irritating | ||

| Skin Irritation | Not a skin irritant | ||

| Skin Sensitization | Not a skin sensitizer | ||

| Carcinogenicity | Not likely to be carcinogenic to humans |

Section 2: Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

2.1: Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

2.2: Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for dusts is recommended.

2.3: Storage and Disposal

-

Storage: Store in the original, tightly sealed container in a cool, dry place away from food and feed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed by storage or disposal.

Section 3: Experimental Protocols

While specific experimental protocols for this compound are not widely published, this section provides a detailed methodology for the synthesis of isotopically labeled Rimsulfuron and a general workflow for handling and use in experimental settings.

3.1: Synthesis of Isotopically Labeled Rimsulfuron

The synthesis of deuterated Rimsulfuron can be adapted from methodologies used for synthesizing its radiolabeled and stable isotope-labeled analogs. A recent study detailed the synthesis of [¹⁴C]Rimsulfuron and Rimsulfuron-[M+3]. The synthesis of this compound would follow a similar multi-step process, utilizing deuterated starting materials for the methoxy groups.

General Synthetic Workflow:

Key Steps (Adapted from similar syntheses):

-

Preparation of the Deuterated Pyrimidine Intermediate: The key step involves the synthesis of 2-amino-4,6-bis(trideuteriomethoxy)pyrimidine. This is typically achieved by reacting a suitable pyrimidine precursor with deuterated methanol (CD₃OD) in the presence of a base.

-

Coupling Reaction: The deuterated pyrimidine intermediate is then coupled with 3-(ethylsulfonyl)-2-pyridinesulfonamide. This reaction is often mediated by a coupling agent in an appropriate solvent.

-

Purification: The crude this compound product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity for experimental use.

3.2: General Laboratory Handling and Solution Preparation Workflow

This workflow outlines the standard procedures for handling solid this compound and preparing stock solutions for in vitro or in vivo experiments.

Section 4: Mechanism of Action

Rimsulfuron, and by extension this compound, acts as a potent and selective herbicide by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a cessation of plant growth and eventual death. This pathway is not present in animals, which accounts for the low mammalian toxicity of Rimsulfuron.

4.1: Signaling Pathway of ALS Inhibition

The following diagram illustrates the mechanism of action of Rimsulfuron.

References

Methodological & Application

Application Notes and Protocols for the Use of Rimsulfuron-d6 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of the herbicide Rimsulfuron in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Rimsulfuron-d6 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Rimsulfuron is a widely used sulfonylurea herbicide for the control of grasses and broadleaf weeds.[1] Its presence in environmental and food samples is a matter of regulatory concern, necessitating sensitive and reliable analytical methods for its quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2] this compound has nearly identical chemical and physical properties to Rimsulfuron, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution allows for effective compensation of any analytical variability, leading to highly accurate and precise results.

Logical Workflow for Analysis

The overall workflow for the analysis of Rimsulfuron using this compound as an internal standard is depicted below. This process begins with sample collection and progresses through extraction, cleanup, and finally, instrumental analysis.

Caption: Experimental workflow for Rimsulfuron analysis.

Experimental Protocols

This section details the necessary steps for sample preparation and instrumental analysis.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.

Materials:

-

Homogenized sample (e.g., 10 g of fruit or vegetable puree, 5 g of soil)

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)

-

Centrifuge tubes (50 mL)

-

Centrifuge

Protocol:

-

Weigh a representative homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing the appropriate sorbents.

-

Shake the d-SPE tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The most intense transition is typically used for quantification, and the second for confirmation.

Quantitative Data

The use of this compound as an internal standard allows for the accurate quantification of Rimsulfuron across a range of concentrations and in various matrices. The following table summarizes typical validation data for this method.

| Parameter | Rimsulfuron | This compound (Internal Standard) |

| Precursor Ion (m/z) | 432.1 | 438.1 |

| Product Ion 1 (m/z) (Quantifier) | 182.1 | 188.1 |

| Product Ion 2 (m/z) (Qualifier) | 325.1 | 331.1 |

| Collision Energy (eV) for Product Ion 1 | 15-25 | 15-25 |

| Collision Energy (eV) for Product Ion 2 | 10-20 | 10-20 |

| Retention Time (min) | ~5-7 | ~5-7 |

| Linearity (r²) | >0.99 | N/A |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg (matrix dependent) | N/A |

| Recovery (%) | 85-110% | N/A |

| Precision (RSD%) | <15% | N/A |

Note: Collision energies should be optimized for the specific instrument being used.

Signaling Pathway and Logical Relationships

As Rimsulfuron is a herbicide, its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS) in plants, which is crucial for the synthesis of branched-chain amino acids. There are no direct signaling pathways in the context of its analysis in drug development. However, the logical relationship in the analytical method, particularly the principle of isotope dilution, can be visualized.

Caption: Principle of isotope dilution analysis.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of Rimsulfuron in complex matrices. The detailed protocol and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring. The use of an isotopically labeled internal standard is crucial for minimizing analytical errors and ensuring the reliability of the obtained results.

References

Application Note: Quantitative Analysis of Rimsulfuron in Soil using Isotope Dilution Mass Spectrometry with Rimsulfuron-d6

Introduction

Rimsulfuron is a widely used sulfonylurea herbicide for the control of grasses and broadleaf weeds in various crops.[1] Its persistence and potential mobility in soil necessitate accurate and sensitive monitoring methods to ensure environmental safety and regulatory compliance. This application note details a robust and reliable method for the quantitative analysis of rimsulfuron in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Rimsulfuron-d6. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2] This method is intended for researchers, environmental scientists, and professionals in regulatory agencies.

Experimental Protocols

Materials and Reagents

-

Standards: Rimsulfuron (purity ≥ 98%), this compound (purity ≥ 98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥ 99%)

-

Reagents: Ammonium formate (≥ 99%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

Solid-Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent)

-

Soil Samples: Collected from relevant sites, stored frozen at -20°C until analysis to minimize microbial degradation.[3]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rimsulfuron and this compound in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Rimsulfuron stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Modified QuEChERS and SPE Cleanup)

-

Soil Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of the this compound internal standard spiking solution.

-

Add 10 mL of water (if the soil is dry) and vortex for 30 seconds.

-

Add 10 mL of acetonitrile with 0.1% formic acid.

-

Cap the tube and shake vigorously for 1 minute.

-

Add anhydrous MgSO₄ (4 g) and NaCl (1 g), vortex immediately for 1 minute.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Take a 5 mL aliquot of the supernatant from the extraction step and dilute it with 45 mL of water containing 0.1% formic acid.

-

Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2-5 mL/min.[4]

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 6 mL of acetonitrile into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[5]

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 150°C.

-

Desolvation Temperature: 450°C.

-

MRM Transitions: (Note: Optimal collision energies should be determined empirically).

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Rimsulfuron 432.1 182.1 253.1 | this compound | 438.1 | 188.1 | 253.1 |

-

Data Presentation

Quantitative data should be summarized for method validation, demonstrating the performance and reliability of the analytical protocol.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/kg) | Correlation Coefficient (r²) |

|---|

| Rimsulfuron | 0.5 - 100 | > 0.995 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

|---|

| Rimsulfuron | 0.15 | 0.5 |

Table 3: Accuracy and Precision (Recovery and RSD)

| Spiking Level (µg/kg) | Mean Recovery (%) (n=6) | Relative Standard Deviation (RSD) (%) |

|---|---|---|

| 1.0 | 95.2 | 6.8 |

| 10.0 | 98.7 | 4.5 |

| 50.0 | 96.1 | 5.1 |

Method performance characteristics such as recoveries ranging from 70% to 120% with relative standard deviations (RSDs) below 20% are generally considered acceptable for pesticide residue analysis.

Visualizations

Experimental Workflow Diagram

Caption: Figure 1: Experimental Workflow for Rimsulfuron Analysis in Soil.

Principle of Internal Standard Quantification

Caption: Figure 2: Principle of Isotope Dilution Internal Standard Method.

References

Application Note: Quantitative Analysis of Rimsulfuron in Environmental Matrices using Isotope Dilution LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the sulfonylurea herbicide Rimsulfuron in environmental samples, such as soil and water. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy to ensure high accuracy and precision.[1] By incorporating a stable isotopically labeled (SIL) internal standard, this protocol effectively compensates for matrix effects, variations in sample extraction recovery, and instrument response fluctuations, which are common challenges in complex environmental matrices.[2][3][4] The protocol provides comprehensive procedures for sample preparation, including solid-phase extraction (SPE), and optimized LC-MS/MS parameters for the accurate quantification of Rimsulfuron.

Introduction